6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a methyl group, a methylthio group, an oxo group, and a nitrile group attached to a dihydropyridine ring
Mechanism of Action
Target of Action
Similar compounds such as quinazolines have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that the molecules of these compounds contain three electrophilic centers – the ester group and the c(2) and c(4) atoms of the pyrimidine ring – and one nucleophilic center – the c(5) atom of the pyrimidine ring . This structure could influence its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to a diversity of pharmacological responses .
Pharmacokinetics
In silico predictions of similar compounds suggest that they might have high blood-brain barrier penetration, indicating potential to treat brain-related conditions .
Result of Action
Similar compounds have shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the hydrolysis of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of β-haloester with thiourea, followed by cyclization and subsequent functional group modifications . Another approach includes the heating of β-aminoester with formamide or phenyl isocyanate . Additionally, a multistep synthesis starting from β-aminoester or α,β-unsaturated esters can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthetic processes starting from commercially available precursors. For example, 2-thiouracil can be converted to 2-methylthio-4-pyrimidinone through methylation using methyl iodide under basic conditions . This intermediate can then be further modified to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-4-pyrimidinone: A related compound with similar structural features and synthetic routes.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridine ring structure and exhibit a range of biological activities.
Uniqueness
6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-methyl-4-methylsulfanyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWULASGLHQJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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